molecular formula C19H20O9 B1153745 Iriflophenone 2-O-rhamnoside CAS No. 943989-68-2

Iriflophenone 2-O-rhamnoside

Cat. No. B1153745
CAS RN: 943989-68-2
M. Wt: 392.4 g/mol
InChI Key:
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Description

Iriflophenone 2-O-rhamnoside is a natural compound found in the herbs of Macaranga tanarius. It belongs to the phenolic class of compounds and exhibits interesting biological properties. Its chemical structure consists of a complex arrangement of hydroxyl groups and aromatic rings .


Molecular Structure Analysis

The molecular formula of Iriflophenone 2-O-rhamnoside is C19H20O9 , with a molecular weight of 392.4 g/mol . Its IUPAC name is [2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl] -(4-hydroxyphenyl)methanone. The compound features a rhamnose moiety attached to a phenolic core .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 725.8°C (predicted) .
  • Density : Estimated at 1.561 g/cm³ (predicted) .

Scientific Research Applications

Pharmacokinetic Studies

Iriflophenone 2-O-α-rhamnopyranoside (IP2R) has been studied for its pharmacokinetics in rats. A study found that after a single dose of 25 mg/kg by intravenous administration, the plasma concentration–time curve of IP2R conformed to a two-compartment open model . The half-life of IP2R in rats was found to be 2.44 minutes .

Anti-Inflammatory Properties

IP2R is a major constituent of the leaves of Aquilaria sinensis (Lour.) Gilg (Thymeleaceae), which has been reported to have anti-inflammatory properties .

Anti-Tumor Properties

The extract obtained from the leaves of A. sinensis, which contains IP2R, has been reported to have anti-tumor properties .

Analgesic Properties

The same extract has also been reported to have analgesic properties .

Therapeutic and Prophylactic Activity on Constipation, Intestinal Obstruction, and Obesity

The extract has been reported to have therapeutic and prophylactic activity on constipation, intestinal obstruction, and obesity .

Therapeutic Effect on Hemorrhage and Cerebral Ischemia

The extract has been reported to have a therapeutic effect on hemorrhage and cerebral ischemia .

Blood Glucose-Reducing Effect

The extract has been reported to have a blood glucose-reducing effect .

Anti-Allergic Properties

IP2R can reduce the amount of Immunoglobulin E (IgE) secreted by human myeloma U266 cells, indicating its potential as an anti-allergic agent .

Cytotoxicity Against Human Tumor Cells

IP2R also exhibits significant cytotoxicity against three human tumor cells (A-549 lung carcinoma, MCF-7 breast adenocarcinoma and HT-29 colon adenocarcinoma) .

properties

IUPAC Name

[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFDLBIUJUAJE-KONKAKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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